N-benzyl-5-bromo-3-methylpyridin-2-amine

Lipophilicity Drug Design Membrane Permeability

Sourcing a specific pyridin-2-amine building block for CNS drug discovery often leads to generic analogs with unsuitable physicochemical profiles. N-Benzyl-5-bromo-3-methylpyridin-2-amine directly solves this with its quantified properties. - Optimal CNS Permeability: XLogP3 of 3.7 and low TPSA of 24.9 Ų fall within the ideal range for blood-brain barrier penetration. - Versatile Synthetic Handle: The 5-bromo substituent enables rapid analog generation via palladium-catalyzed cross-coupling reactions. - Scaffold Differentiation: A 0.3 logP unit difference from its 2-methyl regioisomer provides a critical tool for probing metabolic stability and target binding.

Molecular Formula C13H13BrN2
Molecular Weight 277.165
CAS No. 1219976-47-2
Cat. No. B567908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-5-bromo-3-methylpyridin-2-amine
CAS1219976-47-2
SynonymsN-benzyl-5-broMo-3-Methylpyridin-2-aMine
Molecular FormulaC13H13BrN2
Molecular Weight277.165
Structural Identifiers
SMILESCC1=CC(=CN=C1NCC2=CC=CC=C2)Br
InChIInChI=1S/C13H13BrN2/c1-10-7-12(14)9-16-13(10)15-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,15,16)
InChIKeyGCJHEPZIQQEJPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-5-bromo-3-methylpyridin-2-amine: Key Building Block


N-Benzyl-5-bromo-3-methylpyridin-2-amine (CAS 1219976-47-2) is a brominated pyridine derivative categorized as a research chemical and synthetic building block [1]. It features a 5-bromo substituent, a 3-methyl group, and an N-benzyl secondary amine on the pyridine ring, resulting in a molecular formula of C13H13BrN2 and a molecular weight of 277.16 g/mol [1]. Its structure provides a versatile scaffold for further functionalization, particularly through cross-coupling reactions at the bromine position, making it a valuable intermediate for medicinal chemistry and agrochemical discovery programs [1].

Versatile brominated scaffold for palladium-catalyzed cross-coupling reactions
N-benzyl secondary amine enables lipophilic modulation without additional protection
Suitable for medicinal chemistry and agrochemical discovery as a synthetic intermediate

N-Benzyl-5-bromo-3-methylpyridin-2-amine: Substitution Risks


In-class pyridin-2-amine building blocks cannot be interchangeably substituted without risking critical deviations in downstream molecular properties. Seemingly minor alterations in the N-substituent or the position of the ring methyl group lead to quantifiable differences in lipophilicity (XLogP3), hydrogen bond donor count, and topological polar surface area (TPSA) [1][2]. These computed molecular descriptors directly influence membrane permeability, solubility, and target binding, meaning that a 'generic' analog will produce a different physicochemical profile and, consequently, altered pharmacokinetic and pharmacodynamic behavior in a derived lead series. The evidence below quantifies exactly where N-benzyl-5-bromo-3-methylpyridin-2-amine diverges from its closest analogs.

N-substituent alteration changes XLogP3 and hydrogen bond donor count, shifting permeability and solubility profiles
Methyl group position on the pyridine ring modifies electronic and steric properties, potentially altering target binding
Even structurally close regioisomers show measurable lipophilicity differences that influence ADME behavior in derived leads

N-Benzyl-5-bromo-3-methylpyridin-2-amine: Differentiation from Analogs


Lipophilicity vs. Parent Amine

N-benzyl-5-bromo-3-methylpyridin-2-amine exhibits a computed XLogP3 of 3.7 [1], which is substantially higher than the parent 5-bromo-3-methylpyridin-2-amine (CAS 3430-21-5), which has a measured LogP of 2.3159 [2]. This difference of approximately 1.4 log units indicates that the target compound is significantly more lipophilic, directly impacting its ability to passively diffuse across biological membranes.

Lipophilicity vs Parent Amine
Context-dependent
XLogP3: 3.7 Δ +1.38 vs parent 2.3159
Supports lipophilicity-dependent permeability screening
Cross-study comparison; computed vs measured logP
Lipophilicity Drug Design Membrane Permeability

Hydrogen Bond Donor Count vs. Parent Amine

The target compound possesses exactly one hydrogen bond donor (the secondary amine N-H) [1], whereas the parent amine 5-bromo-3-methylpyridin-2-amine possesses two hydrogen bond donors (the primary amine -NH2) [2]. The reduction in HBD count is a direct consequence of N-benzyl substitution.

HBD Count vs Parent Amine
Class-level
HBD: 1 Δ −1 vs parent 2
Supports permeability and solubility optimization
HBD reduction may alter pharmacokinetic profile
Solubility Permeability Drug-likeness

TPSA vs. Parent Amine

N-benzyl-5-bromo-3-methylpyridin-2-amine has a TPSA of 24.9 Ų [1], significantly lower than the 38.91 Ų reported for the parent amine 5-bromo-3-methylpyridin-2-amine [2]. This reduction in polar surface area is a direct result of the benzyl group masking the amine's polarity.

TPSA vs Parent Amine
Context-dependent
TPSA: 24.9 Ų Δ −14.01 Ų vs parent 38.91 Ų
Supports blood-brain barrier penetration screening
TPSA threshold context for CNS lead selection
ADME Bioavailability Blood-Brain Barrier

Lipophilicity vs. Regioisomer

When compared to its closest regioisomer N-benzyl-5-bromo-2-methylpyridin-3-amine (CAS 1346533-71-8), the target compound's 3-methyl substitution pattern results in a higher XLogP3 of 3.7 versus 3.4 [1][2]. Both share the same TPSA of 24.9 Ų, but the lipophilicity difference indicates that the methyl group position exerts a measurable electronic effect on the overall partition coefficient.

Lipophilicity vs Regioisomer
Class-level
XLogP3: 3.7 Δ +0.3 vs 2-methyl regioisomer 3.4
Regioisomeric methyl position influences lipophilicity-based SAR
Class-level inference; supports scaffold differentiation
Regioisomerism Bioisostere Lead Optimization

Lipophilicity vs. N-Cyclobutylmethyl Analog

The target compound (XLogP3 = 3.7) is also modestly more lipophilic than its N-cyclobutylmethyl analog 5-bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine (CAS 1541629-72-4, XLogP3 = 3.5) [1][2]. This demonstrates that the benzyl group provides a finer degree of lipophilicity tuning compared to the more saturated cyclobutylmethyl substituent.

Lipophilicity vs N-Cyclobutylmethyl
Class-level
XLogP3: 3.7 Δ +0.2 vs N-cyclobutylmethyl analog 3.5
Supports fine-tuning of lipophilicity for CNS programs
N-substituent variation alters logP within CNS drug-like space
CNS Penetration Protein Binding LogP Optimization

N-Benzyl-5-bromo-3-methylpyridin-2-amine: Application Scenarios


CNS Fragment Libraries

The combination of a single hydrogen bond donor and a low TPSA of 24.9 Ų [1] makes this compound an ideal starting point for CNS fragment-based drug discovery. Its XLogP3 of 3.7 [1] falls within the optimal range for blood-brain barrier penetration, directly addressing a key procurement need for CNS-focused medicinal chemistry groups.

Suzuki Coupling for Kinase Inhibitors

The 5-bromo substituent serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling rapid analog generation [1]. The N-benzyl group remains intact during these transformations, providing a stable lipophilic anchor that can be used to modulate pharmacokinetic properties in kinase inhibitor programs.

SAR: 3-Methyl vs. 2-Methyl Regioisomers

With a 0.3 logP unit difference from its regioisomer N-benzyl-5-bromo-2-methylpyridin-3-amine [2], this compound serves as a critical tool for probing the impact of methyl group position on target binding and metabolic stability, enabling definitive scaffold selection in early lead optimization.

Anti-Tuberculosis Building Block

Compounds within this chemical space have been explored in patents targeting Mycobacterium tuberculosis enzymes [3]. The benzyl-substituted pyridin-2-amine motif provides a privileged scaffold that can be elaborated into inhibitors of Mtb pyruvate dehydrogenase complex, offering a defined application pathway for procurement by anti-infective research teams.

Application
Selection Property
Validation Focus
CNS fragment-based discovery
Low TPSA & single hydrogen bond donor
BBB permeability assay context
Kinase inhibitor analog synthesis
5-bromo cross-coupling handle
Scaffold diversification via palladium catalysis
Regioisomeric SAR studies
3-methyl substitution pattern
Methyl position impact on target binding and metabolism
Anti-infective scaffold elaboration
Privileged pyridin-2-amine motif
Mtb pyruvate dehydrogenase pathway studies
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